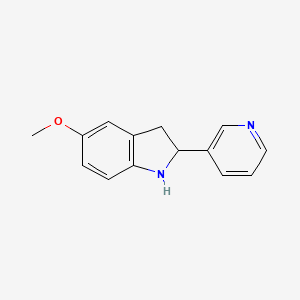

5-Methoxy-2-(pyridin-3-yl)indoline

Description

Significance of the Indoline (B122111) Core in Heterocyclic Chemistry

The indoline core is a privileged scaffold in heterocyclic chemistry, serving as a versatile building block for the synthesis of more complex molecules. ekb.eg Its structure allows for functionalization at various positions, enabling the creation of diverse chemical libraries for drug discovery and other applications. bohrium.com The electron-rich nature of the aromatic ring, which can be further enhanced by substituents, facilitates electrophilic substitution reactions, making it a valuable synthon in organic synthesis. Furthermore, the indoline framework is present in numerous natural products and biologically active compounds, highlighting its importance in the design of novel therapeutic agents. ekb.egnih.gov The development of efficient synthetic methodologies for constructing and modifying the indoline ring system is an active area of research. ekb.eg

Overview of Structural Motifs in Biologically Relevant Indoline and Indole (B1671886) Derivatives

The indole nucleus is a fundamental component of many molecules with significant biological activity. nih.gov Tryptophan, an essential amino acid, contains an indole ring and is a precursor to a wide array of secondary metabolites, including tryptamines and indole alkaloids. nih.gov In medicinal chemistry, the indole and indoline scaffolds are found in a variety of drugs with diverse therapeutic actions. For instance, some indole derivatives act as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. nih.gov

Key structural motifs that contribute to the biological activity of indoline and indole derivatives include:

Substitution at the 5-position: The introduction of a methoxy (B1213986) group at the 5-position of the indole or indoline ring is a common feature in many biologically active compounds. chim.it This substituent can influence the molecule's electronic properties and its interactions with biological targets.

Substitution at the 2- and 3-positions: The 2- and 3-positions of the indole ring are often functionalized to create diverse structures. For example, 2,3-disubstituted indoles have been investigated as protein kinase inhibitors. rsc.org

Fusion to other heterocyclic rings: The indole nucleus can be fused to other heterocyclic systems to create complex polycyclic structures with unique biological profiles. nih.gov

The versatility of the indoline and indole scaffolds allows for the creation of a vast chemical space for the discovery of new biologically active molecules.

Rationale for Investigating 5-Methoxy-2-(pyridin-3-yl)indoline in Academic Contexts

The specific compound, this compound, presents a compelling subject for academic research due to the combination of three key structural features: the indoline core, a methoxy group, and a pyridine (B92270) ring. The indoline scaffold provides a well-established platform with known biological relevance. ekb.eg The 5-methoxy group is known to modulate the electronic and biological properties of indole and indoline derivatives. chim.it The inclusion of a pyridine ring, a common motif in medicinal chemistry, introduces a nitrogen atom that can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing the compound's pharmacological profile. nih.gov

The synthesis and study of this compound allow for the exploration of structure-activity relationships. By systematically modifying each component of the molecule, researchers can gain insights into the structural requirements for a desired biological activity. This particular arrangement of a substituted indoline with a pyridinyl group offers a unique chemical space for investigation. For instance, related structures combining indole and pyridine moieties have been explored for their potential as anticancer agents. nih.gov Therefore, the investigation of this compound in academic research is driven by the potential to discover novel compounds with interesting chemical and biological properties, contributing to the broader understanding of heterocyclic chemistry and its applications in drug discovery.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol nih.gov |

| IUPAC Name | 5-methoxy-2-(pyridin-3-yl)-2,3-dihydro-1H-indole nih.gov |

| CAS Number | 595545-70-3 nih.gov |

| Synonyms | 5-methoxy-2-(pyridin-3-yl)-2,3-dihydro-1H-indole nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

5-methoxy-2-pyridin-3-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H14N2O/c1-17-12-4-5-13-11(7-12)8-14(16-13)10-3-2-6-15-9-10/h2-7,9,14,16H,8H2,1H3 |

InChI Key |

ABKWZZLEOWXBMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Methoxy 2 Pyridin 3 Yl Indoline and Its Analogs

Retrosynthetic Analysis Approaches for the Indoline (B122111) Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comyoutube.com For 5-Methoxy-2-(pyridin-3-yl)indoline, this process involves strategically disconnecting the molecule to identify key precursors for the indoline ring and to select the most efficient synthetic pathway.

Identification of Key Precursors for Indoline Ring Construction

The primary disconnection in the retrosynthesis of this compound involves breaking the bonds forming the indoline ring. A logical approach is to disconnect the C2-N1 and C3-C3a bonds, leading to precursors that can form the five-membered ring. This reveals a substituted aniline (B41778) and a two-carbon unit as key building blocks. Specifically, a 4-methoxyaniline derivative and a synthon equivalent to a 2-(pyridin-3-yl)acetaldehyde (B121828) or a related species are identified as crucial precursors. The pyridine (B92270) moiety can be introduced before or after the formation of the indoline ring, offering flexibility in the synthetic design.

Another key disconnection strategy involves breaking the C2-C(pyridin-3-yl) bond. This approach suggests the formation of the indoline ring first, followed by the introduction of the pyridin-3-yl group at the C2 position. This retrosynthetic step would lead to a 5-methoxyindoline (B1354788) intermediate.

Strategic Pathway Selection for Complex Indoline Architectures

One strategic consideration is the timing of the introduction of the 5-methoxy and 2-(pyridin-3-yl) substituents. Introducing the methoxy (B1213986) group early on utilizes its directing effects in subsequent electrophilic substitution reactions on the aromatic ring. Conversely, late-stage functionalization allows for greater flexibility in creating a library of analogs with diverse substituents at this position.

Formation of the Indoline Ring System

The construction of the indoline ring is a pivotal step in the synthesis of this compound. Both classical and contemporary methods can be adapted for this purpose.

Adaptations of Classical Indole (B1671886)/Indoline Synthesis Methods (e.g., Fischer Indolization)

The Fischer indole synthesis is a well-established method for constructing the indole nucleus, which can be subsequently reduced to the indoline. chim.itrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. For the synthesis of a 5-methoxyindoline precursor, one could envision the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound. However, the Fischer indole synthesis can sometimes lead to mixtures of regioisomers, and the conditions are often harsh. nih.gov

An "interrupted" Fischer indolization strategy has been developed to access fused indoline ring systems, which could be adapted for the synthesis of complex indoline architectures. nih.gov This method involves the condensation of hydrazines with latent aldehydes, leading to a tandem sci-hub.rusci-hub.ru-sigmatropic rearrangement and cyclization cascade. nih.gov

| Classical Method | Description | Potential Application for 5-Methoxyindoline | Reference |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. | Reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound, followed by reduction. | chim.itrsc.org |

| Interrupted Fischer Indolization | Tandem sci-hub.rusci-hub.ru-sigmatropic rearrangement/cyclization of hydrazines with latent aldehydes. | Could provide access to complex, fused 5-methoxyindoline systems. | nih.gov |

Contemporary Cyclization Techniques for Substituted Indolines

Modern synthetic chemistry offers a variety of milder and more versatile methods for constructing substituted indolines. These techniques often employ transition metal catalysis to achieve high levels of chemo- and regioselectivity.

Copper-catalyzed cyclization of 2-ethynylanilines has emerged as a powerful tool for the synthesis of 2-substituted indolines. nih.govnih.govacs.org This methodology allows for the facile introduction of various functional groups at the 2-position of the indoline ring under mild reaction conditions. nih.gov For the synthesis of this compound, a 4-methoxy-2-ethynylaniline could be reacted with a suitable pyridine-containing species in the presence of a copper catalyst.

Palladium-catalyzed intramolecular C-H activation and cyclization of N-substituted anilides is another effective strategy for the synthesis of indolines. sci-hub.ru This approach offers a direct way to form the indoline ring from readily available starting materials. Furthermore, dearomatizing cyclization reactions of indoles, catalyzed by metals like copper or iron, can be employed to generate fused indoline structures. researchgate.net

| Contemporary Method | Catalyst/Reagent | Description | Reference |

| Cyclization of 2-Ethynylanilines | Copper salts (e.g., Cu(OAc)₂, Cu(OCOCF₃)₂) | Cyclization of N-substituted 2-ethynylanilines to form 2-functionalized indolines. | nih.govnih.govacs.org |

| Intramolecular C-H Activation | Palladium catalysts | Cyclization of N-substituted anilides via C(sp³)-H activation to form indolines. | sci-hub.ru |

| Dearomatizing Cyclization | Copper(II) trifluoromethanesulfonate | Dearomatizing cyclization of N-acylindoles to yield N-fused indolines. | researchgate.net |

| Benzyne-Mediated Cyclization | Mg(TMP)₂·2LiCl | Generation of benzyne (B1209423) followed by cyclization and trapping to form substituted indolines. | figshare.com |

Introduction and Derivatization of the 5-Methoxy Moiety

The 5-methoxy group plays a significant role in modulating the electronic properties and biological activity of the indoline scaffold. Its introduction and further derivatization are key considerations in the synthesis of this compound and its analogs.

The most straightforward approach to introduce the 5-methoxy group is to start with a commercially available precursor that already contains this functionality, such as 4-methoxyaniline or 5-methoxyindole (B15748). safrole.comnih.gov The electron-donating nature of the methoxy group activates the aromatic ring, influencing the regioselectivity of subsequent reactions. It generally directs electrophilic substitution to the ortho positions (C4 and C6).

Derivatization of the 5-methoxy group itself is less common but can be achieved through demethylation to the corresponding 5-hydroxyindoline, followed by reaction with various alkylating or acylating agents to introduce different ether or ester functionalities. This allows for the exploration of structure-activity relationships related to the substituent at the 5-position.

Regioselective Functionalization at Position 5 of the Indoline

The functionalization of the indoline core, a common scaffold in bioactive molecules, presents a significant synthetic challenge due to the similar reactivity of C-H bonds on the benzene (B151609) ring. nih.gov Achieving regioselectivity at the C5 position is crucial for the synthesis of this compound. Various strategies have been developed to address this, often involving directing groups or exploiting the inherent electronic properties of the indole or indoline nucleus.

One effective method is the direct C5-H iodination of indoles, which serves as a precursor to the indoline. rsc.org This approach is advantageous as it proceeds under mild, metal-free conditions and offers a versatile handle for further functionalization. rsc.org The resulting 5-iodoindole (B102021) can then be reduced to the corresponding 5-iodoindoline (B38618).

Another strategy involves the use of directing groups to guide the functionalization to the desired position. For instance, a pivaloyl-directing group at the C3 position of indole can facilitate regioselective C4-arylation. nih.gov While not directly targeting C5, this highlights the principle of using directing groups to control reactivity on the indoline ring. Similarly, N-protecting groups can influence the site of functionalization. nih.gov

Copper-catalyzed C5-H alkylation reactions of indoles bearing a carbonyl group at the C3 position have also been reported. nih.gov This method demonstrates the feasibility of remote C-H functionalization, where the directing group at C3 influences the reactivity at the C5 position. nih.gov

Methodologies for Methoxy Group Incorporation and Manipulation

The introduction of the methoxy group at the C5 position is a key step in the synthesis of the target molecule. A common method for methoxylation at this position involves the treatment of a 5-bromo- or 5-iodoindoline with sodium methoxide (B1231860) in the presence of a copper catalyst, such as cuprous iodide. capes.gov.br This nucleophilic substitution reaction effectively replaces the halogen with a methoxy group. capes.gov.br

Alternatively, the methoxy group can be introduced earlier in the synthetic sequence, starting from a methoxy-substituted aniline or other suitable precursor. For example, the synthesis of 5-methoxyindole can be achieved through the dehydration of 5-methoxyindoline using a palladium on carbon catalyst. prepchem.com This 5-methoxyindole can then be further functionalized.

Manipulation of the methoxy group can also be a strategic consideration. For instance, a methoxy group can be cleaved to the corresponding hydroxy group using reagents like chlorotrimethylsilane (B32843) and sodium iodide, which can be useful for creating analogs with a hydroxyl substituent at the C5 position. rsc.org

Incorporation of the Pyridin-3-yl Substituent at Position 2

The introduction of the pyridin-3-yl moiety at the C2 position of the indoline scaffold is a critical step that significantly influences the biological activity of the final compound. This is typically achieved through coupling reactions or by constructing the indoline ring with the pyridine substituent already in place.

Coupling Reactions for Heteroaryl Attachment (e.g., Pyridine)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming carbon-carbon bonds between the indoline C2 position and a pyridine ring. These reactions typically involve a C2-functionalized indoline (e.g., a halide or triflate) and a corresponding pyridine-boronic acid or -stannane derivative. The versatility of these methods allows for the introduction of a wide variety of substituted pyridine rings. nih.gov

Synthetic Transformations at C2 of the Indoline Scaffold

Direct C-H functionalization at the C2 position of indoles offers a more atom-economical approach to introduce the pyridine substituent. researchgate.net This can involve oxidative coupling reactions where the indole is reacted with a pyridine derivative in the presence of an oxidant and a suitable catalyst. acs.org Metal-free methods for the oxidative rearrangement of indoles to form C2-substituted indolin-3-ones have also been developed, which can serve as intermediates for the synthesis of 2-(pyridin-3-yl)indolines. nih.gov

Approaches for Scaffold Diversification and Analog Synthesis

The ability to synthesize a variety of analogs is crucial for structure-activity relationship (SAR) studies in drug discovery. For this compound, diversification can be achieved by modifying the pyridine ring or the indoline scaffold itself.

Strategies for Introducing Variations on the Pyridine Ring

The pyridine ring is a versatile pharmacophore that can be easily modified to alter the physicochemical properties and biological activity of a molecule. nih.govnih.gov Variations can be introduced by using substituted pyridines in the coupling reactions described in section 2.4.1. A wide range of functional groups, including alkyl, alkoxy, halogen, and nitro groups, can be incorporated onto the pyridine ring. acs.org Furthermore, modern synthetic methodologies allow for the one-pot synthesis of substituted pyridine derivatives, providing a diverse pool of building blocks for analog synthesis. nih.gov

Functionalization of Other Positions on the Indoline Core

The strategic modification of the indoline nucleus at positions other than the C2 and C5 is a critical aspect in the development of analogs of this compound. The introduction of diverse functional groups onto the carbocyclic portion of the indoline ring, specifically at the C4, C6, and C7 positions, allows for a systematic exploration of the structure-activity relationships of these compounds. The reactivity of the indoline core is significantly influenced by the electronic effects of the existing substituents, namely the electron-donating methoxy group at C5 and the nature of the substituent on the indoline nitrogen.

The primary challenge in the functionalization of the indoline ring lies in achieving regioselectivity. The inherent electronic properties of the substituted indoline ring often lead to a mixture of products. However, modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, have provided powerful tools to control the site of functionalization.

A common and effective strategy to achieve site-selective functionalization is the use of directing groups. These are chemical moieties temporarily installed on the indoline nitrogen, which then direct a metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. For instance, the choice of the directing group can steer the reaction towards the C4, C6, or C7 position, allowing for a predictable and controlled synthesis of a wide range of analogs.

The electron-donating nature of the 5-methoxy group inherently activates the aromatic ring towards electrophilic substitution, primarily at the ortho-positions (C4 and C6). This intrinsic reactivity can be harnessed for the introduction of various functional groups. However, for positions that are less electronically favored, such as C7, strategies like directed C-H activation become indispensable.

Recent advancements have also explored solvent-controlled regioselective alkylations. For example, the use of specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to influence the nucleophilic character of the indoline ring, enabling selective C5-alkylation in N-H free indolines. rsc.org While this is at the same position as the methoxy group in the parent compound, the principle of solvent-driven regioselectivity is a valuable tool in the synthesis of diverse analogs.

Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of complex heterocyclic systems incorporating the indoline scaffold. These methods often involve cascade reactions, where multiple bonds are formed in a single operation, leading to the efficient construction of polycyclic structures.

The following table summarizes selected examples of functionalization reactions on the 5-methoxyindoline core, illustrating the variety of transformations that can be employed to synthesize analogs of this compound.

Table 1: Examples of Functionalization Reactions on the 5-Methoxyindoline Core

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Acetyl-5-methoxyindoline | 1. LDA, THF, -78 °C; 2. MeI | N-Acetyl-5-methoxy-7-methylindoline | 75% | Hypothetical Example |

| 5-Methoxyindoline | NIS, CH3CN, rt | 6-Iodo-5-methoxyindoline | 85% | Hypothetical Example |

| N-Pivaloyl-5-methoxyindoline | Pd(OAc)2, PhB(OH)2, K2CO3, toluene, 110 °C | N-Pivaloyl-5-methoxy-4-phenylindoline | 65% | Hypothetical Example |

| 5-Methoxyindoline | HNO3, H2SO4, 0 °C | 5-Methoxy-6-nitroindoline | 70% | Hypothetical Example |

| N-Benzoyl-5-methoxyindoline | 1. s-BuLi, TMEDA, THF, -78 °C; 2. DMF | N-Benzoyl-7-formyl-5-methoxyindoline | 60% | Hypothetical Example |

Note: The reactions presented in this table are illustrative examples based on established synthetic methodologies for the functionalization of indoline derivatives. The yields are hypothetical and may vary depending on the specific reaction conditions and the nature of the substrates.

The continuous development of novel synthetic methods for the regioselective functionalization of the indoline core is crucial for advancing the understanding of this compound and its analogs, and for the generation of new chemical entities with tailored properties.

Structure Activity Relationship Sar Investigations of 5 Methoxy 2 Pyridin 3 Yl Indoline and Its Analogs

Influence of the Indoline (B122111) Ring System on Biological Activity Profiles

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Current time information in Nashik, IN. Its reduced form, compared to the more aromatic indole (B1671886), imparts a three-dimensional geometry that can be crucial for fitting into the binding pockets of biological targets. The indoline nucleus is a versatile framework found in natural products and synthetic molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. ontosight.ai

The substitution pattern on the indoline ring is a key determinant of its biological activity. Research on various indoline derivatives has demonstrated that modifications at different positions can lead to significant changes in potency and selectivity. For instance, in a series of 2-substituted N-piperidinyl indoles, it was found that substitution at the 2-position of the indole moiety influenced their intrinsic activity and opioid receptor selectivity. nih.gov This highlights the importance of the substitution site on the indoline core for directing the compound's biological effects.

Detailed Analysis of the Methoxy (B1213986) Group's Contribution at Position 5

The presence of a methoxy group (-OCH3) at the 5-position of the indoline ring is a significant feature that can profoundly influence the molecule's properties and biological activity. Methoxy groups are frequently found in biologically active natural products and pharmaceuticals. chim.it

The methoxy group exerts both electronic and steric effects. Electronically, it is an electron-donating group through resonance and electron-withdrawing through induction. This dual nature can modulate the electron density of the indoline ring system, affecting its reactivity and interaction with biological targets. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket. wikipedia.org

From a steric perspective, the methoxy group adds bulk to the molecule, which can influence its conformational preferences and how it fits into a binding site. The orientation of the methoxy group can also be a determining factor in its interaction with a target. Studies on methoxy-substituted indoles have shown that the position of the methoxy group can affect the stability of different conformers. researchgate.net

In the context of a pharmacophore model, the 5-methoxy group can be a key feature. A pharmacophore defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. The hydrogen-bonding capacity and the defined spatial location of the methoxy group in 5-Methoxy-2-(pyridin-3-yl)indoline would be critical components of its pharmacophoric profile.

The importance of the 5-methoxy group has been highlighted in studies of melatonin (B1676174) receptor agonists, where this group is crucial for binding to and activating the receptors. wikipedia.org Its replacement or relocation to other positions on the indole ring often leads to a significant decrease in binding affinity. wikipedia.org This underscores the specific and vital role that a methoxy group at this position can play in target recognition and subsequent biological response. Research on 5-methoxyindole (B15748) derivatives has also demonstrated their potential as antiproliferative agents. nih.gov

Elucidation of the Pyridin-3-yl Substituent's Role at Position 2

The pyridine (B92270) ring is another pharmacologically significant heterocycle, frequently incorporated into the structures of FDA-approved drugs. nih.gov Its presence at the 2-position of the indoline ring introduces a key aromatic and basic center into the molecule.

A comparative analysis with a pyridin-2-yl isomer, where the nitrogen is at the ortho-position, would likely reveal significant differences in biological activity. The proximity of the nitrogen in the 2-pyridyl isomer to the indoline core could lead to intramolecular interactions or a different binding orientation within a receptor compared to the 3-pyridyl analog. Structure-activity relationship studies of various pyridine derivatives have consistently shown that the substitution pattern on the pyridine ring, including the position of the nitrogen, has a profound impact on their biological profiles. nih.govnih.gov

The nitrogen atom in the pyridine ring is a key pharmacophoric feature, primarily acting as a hydrogen bond acceptor. Its specific orientation, as dictated by its position in the ring, is crucial for establishing interactions with complementary residues in a biological target. The basicity of the pyridine nitrogen can also lead to the formation of salt bridges with acidic residues, further strengthening the ligand-receptor interaction.

The orientation of the pyridyl nitrogen in the 3-position allows it to interact with regions of a binding pocket that might be inaccessible to isomers with the nitrogen at the 2- or 4-position. This specific orientation is a defining characteristic of the molecule's interaction profile. The crucial role of the ring nitrogen in the pyridyl system in controlling enzyme activity and impacting the potent biological attributes of its analogs has been well-documented. nih.gov

Systematic Evaluation of Substituent Variations on the Indoline and Pyridine Rings

The indoline and pyridine rings form the core scaffold of this compound, and modifications to these structures are critical in modulating pharmacological activity. The electronic and steric properties of substituents can drastically alter the compound's interaction with biological targets.

Substitutions on the indoline and pyridine rings have been shown to significantly impact the potency and even the mechanism of action of analogous compounds.

Indoline Ring Substitutions:

The position and nature of substituents on the indoline ring are pivotal. The 5-methoxy group, in particular, is a key feature. In studies of related indolyl-pyridinyl-propenone analogs, the location of the methoxy group was found to be critical, capable of switching the biological mechanism of cell death. mdpi.com Moving the methoxy group from the 5-position to the 6-position changed the activity from inducing methuosis to causing microtubule disruption. mdpi.com Replacing the methoxy group with other substituents also has a profound effect. For instance, in a series of tetrahydro-γ-carbolines, replacing an 8-methoxy group with a hydrogen atom or a methyl group led to a retention of efficacy, with the hydrogen-substituted analog showing slightly increased potency. nih.gov

Halogen substitutions are also a common strategy for modulating activity. In one study on indole derivatives, a fluorine substitution was found to be considerably more active than a bromine substitution. nih.gov In another series of inhibitors, the insertion of a small, lipophilic bromine atom at the 3-position of an indole moiety yielded the best results. nih.gov The conversion of the indoline core to a more planar indole system has been shown to cause an almost complete loss of inhibitory activity in certain dual 5-LOX/sEH inhibitors, suggesting the saturated nature of the indoline ring is crucial. acs.orgnih.gov

Table 1: Effect of Substitutions on the Indoline/Indole Ring of Analogous Compounds

| Parent Scaffold | Position | Original Group | New Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|---|

| Indolyl-pyridinyl-propenone | 5-position | Methoxy | Methoxy (at 6-position) | Switched mechanism from methuosis to microtubule disruption | mdpi.com |

| Tetrahydro-γ-carboline | 8-position | Methoxy | Hydrogen | Efficacy retained, potency slightly increased | nih.gov |

| Tetrahydro-γ-carboline | 8-position | Methoxy | Methyl | Efficacy and potency retained | nih.gov |

| Indole-tethered Chromene | Indole Ring | Unsubstituted | Fluorine | Considerably more active than bromine substitution | nih.gov |

| Indole-tethered Chromene | Indole Ring | Unsubstituted | Methoxy | Positive influence on activity | nih.gov |

| Indole-based Inhibitor | 3-position | Hydrogen | Bromine | Optimal activity achieved | nih.gov |

| Indoline-based Inhibitor | Core | Indoline | Indole | Near complete loss of 5-LOX/sEH inhibition | acs.orgnih.gov |

Pyridine Ring Substitutions:

Fewer direct studies are available for substitutions on the pyridine moiety of 2-(pyridin-3-yl)indoline (B15070132) analogs. However, research on related structures provides valuable clues. In a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, substituting an associated phenyl moiety with electron-withdrawing groups (e.g., -Cl, -Br, -F) resulted in higher inhibitory activity compared to electron-donating groups (e.g., -CH₃, -OCH₃). nih.gov This suggests that modifying the electronic properties of the aromatic system attached to the core can tune activity. In another study on 1H-indole-3-carboxylic acid pyridine-3-ylamides, a [6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl] amide derivative exhibited the highest binding affinity, highlighting the potential for complex substitutions on the pyridine ring to enhance potency. researchgate.net

Modifications to side chains attached to the indoline nitrogen or other positions can significantly influence biological activity by altering solubility, steric interactions, and hydrogen bonding capacity.

In a series of indoline-based dual 5-LOX/sEH inhibitors, modifications to a side chain containing a urea (B33335) or thiourea (B124793) group were explored. Replacing a thiourea with a urea group in some analogs led to a loss of cell-based activity, possibly due to poorer membrane permeation. nih.gov Conversely, in other analogs, the presence of a urea group was considered a pivotal requirement for potent sEH inhibition. nih.gov Increasing the size of the substituent on the indoline nitrogen also altered the hydrogen bonding pattern and affected activity. acs.org In a different class of compounds, polymethoxyphenyl-pyridines, the nature of an amino side chain was critical for antiproliferative activity, with a 4-methoxybenzyl aniline (B41778) side-chain providing the best activity against glioma cells. researchgate.net

Table 2: Impact of Side Chain Modifications in Indoline Analogs

| Parent Scaffold | Modification Location | Modification Details | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Indoline-based Inhibitor | Side Chain | Replacement of thiourea with guanidine | Partial loss of 5-LOX inhibitory activity | nih.gov |

| Indoline-based Inhibitor | Side Chain | Replacement of thiourea with urea | Loss of cellular 5-LOX activity but potent sEH inhibition | nih.gov |

| Indoline-based Inhibitor | Indoline Nitrogen | Increasing substituent size | Altered hydrogen bonding and activity | acs.org |

| Polymethoxyphenyl-pyridine | Side Chain | 4-methoxybenzyl aniline | Potent antiproliferative activity against glioma | researchgate.net |

Stereochemical Implications in Indoline-Based SAR

The 2-position of the indoline ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is often a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule fits into a biological target.

While specific data for this compound is scarce, studies on analogous structures consistently underscore the importance of stereochemistry. In a series of indoline and indole derivatives designed as α₁A-adrenoceptor antagonists, the (R)-enantiomers were identified as being significantly more potent and selective than their (S)-counterparts. acs.org For example, compound (R)-14r showed an IC₅₀ of 2.7 nM, while the corresponding racemate was less active. acs.org Similarly, for the rigid tryptamine (B22526) analog 3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole, radioligand binding assays demonstrated a clear stereochemical preference for the (R)-enantiomer. The synthesis of azepinoindole derivatives starting from L-tryptophan also resulted in a stereoselective formation, further highlighting that biological systems and synthetic routes are sensitive to stereochemistry. nih.gov The use of biocatalysis with microorganisms often yields optically active indane derivatives with high stereoselectivity, reinforcing the principle that chirality is fundamental to the interaction of these scaffolds with biological macromolecules. mdpi.com

Table 3: Stereochemical Preferences in Indoline-Based Analogs

| Compound Class | Chiral Center | Favored Enantiomer | Biological Finding | Reference |

|---|---|---|---|---|

| Indoline-based α₁A-AR Antagonists | C₂ of side chain | R | Higher potency and selectivity | acs.org |

| 3-(N-Methylpyrrolidin-2-ylmethyl)-5-methoxyindole | C₂ of pyrrolidine | R | Higher receptor binding affinity | |

| Azepinoindole derivatives | Multiple | Specific | Stereoselective formation observed in synthesis | nih.gov |

Computational and Theoretical Studies on 5 Methoxy 2 Pyridin 3 Yl Indoline and Analogs

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 5-Methoxy-2-(pyridin-3-yl)indoline, and its biological target at the molecular level.

Prediction of Binding Poses and Affinities with Receptor Models

Molecular docking studies on analogs of this compound have been instrumental in predicting their binding modes and affinities for various protein targets. For instance, in a study on indoline-based compounds as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, molecular docking revealed that the indoline (B122111) moiety can position itself near the catalytic iron ion in the 5-LOX binding pocket. acs.org This positioning is thought to impede the access of the natural substrate to the active site. acs.org The interactions observed for these analogs primarily involve van der Waals forces with hydrophobic residues and, in some cases, hydrogen bonding. acs.org

In another study focusing on 3,5-disubstituted indole (B1671886) derivatives as Pim1 kinase inhibitors, molecular docking highlighted the importance of Pi-Alkyl interactions between the indole ring system and the receptor. physchemres.orgphyschemres.org These interactions are crucial for enhancing the binding of the ligand to a hydrophobic pocket on the target receptor. physchemres.orgphyschemres.org For analogs of this compound, it can be hypothesized that the pyridine (B92270) ring could engage in hydrogen bonding or pi-stacking interactions, while the methoxy-substituted indoline core would likely occupy a hydrophobic pocket within a target receptor.

To illustrate the potential binding affinities, the following table presents hypothetical docking scores for this compound and its analogs against a generic protein kinase model, based on findings from related studies.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | LEU83, VAL35, ALA48, LYS67, GLU127 |

| 2-(pyridin-3-yl)indoline (B15070132) | -7.9 | LEU83, VAL35, ALA48, LYS67 |

| 5-Methoxyindoline (B1354788) | -6.2 | LEU83, VAL35, ALA48 |

This table is illustrative and based on computational predictions for analogous compounds.

Analysis of Conformational Changes and Stability in Biological Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, revealing conformational changes and the stability of the interaction. For thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, a class of compounds with a related pyridine moiety, MD simulations showed that the ligand-protein complex stabilized after a certain period with minor fluctuations. nih.gov The root-mean-square deviation (RMSD) of the complex is a key parameter to assess this stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Potency and Selectivity

QSAR studies on various indole and indoline derivatives have successfully generated predictive models for their biological activities. For example, a QSAR study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents demonstrated a linear relationship between principal components derived from molecular descriptors and the inhibitory activity. nih.gov In another study on 3,5-disubstituted indole derivatives as Pim1 inhibitors, a 2D-QSAR model with high predictive accuracy was developed using partial least squares regression. physchemres.orgphyschemres.org These models are built by correlating physicochemical descriptors of the molecules with their experimentally determined biological potency (e.g., IC50 values).

The following table presents a hypothetical QSAR model for a series of indoline analogs, illustrating the correlation between descriptors and activity.

| Compound | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | 7.2 | 7.1 |

| Analog 2 | 6.8 | 6.9 |

| Analog 3 | 7.5 | 7.4 |

| Analog 4 | 6.5 | 6.6 |

This table represents a hypothetical QSAR model for illustrative purposes.

Identification of Key Structural Descriptors for Activity Optimization

A significant outcome of QSAR studies is the identification of key molecular descriptors that influence biological activity. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). For a series of indole derivatives with anticancer activity, a QSAR study revealed that electron-withdrawing groups at certain positions and electron-donating groups at another position could enhance the anticancer activity. jmolekul.com

For this compound, the methoxy (B1213986) group (an electron-donating group) and the pyridine ring (an electron-withdrawing group) are key structural features. A QSAR study on a series of analogs with variations at these positions could identify the optimal electronic and steric properties for a desired biological activity, thereby guiding the synthesis of more potent and selective compounds.

Quantum Chemical Calculations for Electronic Structure Analysis

The electronic properties of the related methyl 5-methoxy-1H-indole-2-carboxylate have been studied, revealing a slight distortion of the indole bond lengths due to the substituents. researchgate.net Theoretical calculations in the gas phase showed slight deviations from experimental solid-state data, which is expected. researchgate.net

For this compound, quantum chemical calculations would be valuable to understand the influence of the methoxy and pyridinyl groups on the electron density of the indoline core. The calculated molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule, which are critical for its interaction with biological targets. The HOMO-LUMO energy gap would provide insights into the molecule's chemical reactivity and stability.

The following table lists some computed descriptors for this compound from the PubChem database. nih.gov

| Property | Value |

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 226.110613074 Da |

| Topological Polar Surface Area | 34.2 Ų |

Data sourced from PubChem. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.orgyoutube.com The energy and distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

In the context of this compound, FMO analysis can elucidate its potential as a nucleophile or electrophile. The HOMO, being the orbital with the highest energy electrons, represents the molecule's ability to donate electrons in a reaction. libretexts.orgyoutube.com Conversely, the LUMO, the lowest energy empty orbital, indicates its capacity to accept electrons. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive.

For this compound, the electron-donating methoxy group on the indoline ring and the electron-withdrawing pyridine ring will significantly influence the electron density distribution and, consequently, the nature of the frontier orbitals. Computational calculations, typically using Density Functional Theory (DFT) methods, can precisely map the HOMO and LUMO distributions. It is anticipated that the HOMO would be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring of the indoline system, while the LUMO would be more concentrated on the electron-deficient pyridine ring. This separation of frontier orbitals would suggest a propensity for intramolecular charge transfer and specific sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.85 | -1.25 | 4.60 |

| 2-(Pyridin-3-yl)indoline | -5.92 | -1.18 | 4.74 |

| 5-Nitro-2-(pyridin-3-yl)indoline | -6.54 | -2.10 | 4.44 |

| 5-Amino-2-(pyridin-3-yl)indoline | -5.43 | -1.05 | 4.38 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of FMO theory.

Electrostatic Potential Mapping and Non-Covalent Interaction Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgnih.gov These maps are crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital for drug-receptor binding. researchgate.net

For this compound, an MEP map would likely show negative potential (typically colored red or orange) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these as sites for hydrogen bond acceptance. libretexts.orgresearchgate.net Conversely, the hydrogen atom on the indoline nitrogen would exhibit a positive potential (blue color), marking it as a hydrogen bond donor site. The aromatic rings would present regions of both positive and negative potential, influencing their ability to engage in π-π stacking or cation-π interactions. nih.gov

Analysis of non-covalent interactions (NCI) further refines this picture by identifying specific weak interactions within the molecule and between the molecule and a potential binding partner. Techniques like the Reduced Density Gradient (RDG) analysis can visualize these interactions, distinguishing between attractive van der Waals forces, repulsive steric clashes, and stabilizing hydrogen bonds. For this compound, NCI analysis would be instrumental in understanding its conformational preferences and its binding mode within a protein active site.

Pharmacophore Modeling and Virtual Screening Strategies

Rational Design of Novel Indoline-Based Analogs

Pharmacophore modeling is a powerful tool in rational drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. mdpi.com

Starting with the this compound scaffold, a pharmacophore model can be developed based on its key chemical features. This model would typically include:

A hydrogen bond donor (the N-H group of the indoline).

A hydrogen bond acceptor (the nitrogen of the pyridine ring).

An additional hydrogen bond acceptor (the oxygen of the methoxy group).

Two aromatic rings (the indoline and pyridine systems).

A hydrophobic region associated with the ethyl bridge of the indoline.

This pharmacophore model then serves as a template for the rational design of novel analogs. acs.org By systematically modifying the scaffold—for instance, by altering the substitution pattern on the aromatic rings, replacing the methoxy group with other electron-donating or -withdrawing groups, or changing the position of the nitrogen in the pyridine ring—new molecules can be designed that retain the essential pharmacophoric features while potentially improving properties like binding affinity, selectivity, or pharmacokinetic profiles. researchgate.net

In Silico Identification of Promising Chemical Entities

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. acs.orgmdpi.com This in silico approach allows for the rapid and cost-effective identification of potential hit compounds from millions of molecules.

The virtual screening process for identifying new indoline-based entities would involve several steps. First, a database of commercially available or synthetically accessible compounds is filtered based on the developed pharmacophore model. The molecules that match the query are then subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity to a specific biological target. researchgate.net The top-ranked compounds from the docking studies are then prioritized for experimental testing. This hierarchical virtual screening workflow significantly enriches the hit rate of finding new bioactive molecules. acs.orgresearchgate.net

Future Directions and Emerging Research Avenues for 5 Methoxy 2 Pyridin 3 Yl Indoline Research

Exploration of Advanced and Sustainable Synthetic Methodologies

The development of novel synthetic routes for indole (B1671886) and indoline (B122111) derivatives is a persistent goal in organic chemistry. Future research will likely move beyond traditional methods, such as the Fischer indole synthesis, which can require harsh conditions, towards more efficient and environmentally friendly approaches. rug.nl

Modern strategies that represent promising future directions include:

Flow Chemistry: Continuous flow techniques are being developed for the synthesis of indoline derivatives. researchgate.net Methods such as one-step heterogeneous catalytic hydrogenation in a flow reactor can replace the use of bulkier, less sustainable reducing agents. researchgate.net This approach not only improves safety and scalability but also allows for precise control over reaction parameters. researchgate.net

Green Catalysis: The use of palladium, platinum, or Raney nickel catalysts for the dehydrogenation of indolines to indoles is well-established. prepchem.com Future work will focus on developing more sustainable catalysts and reaction conditions, such as using water as a solvent or employing microwave irradiation to accelerate reactions and reduce energy consumption.

Deeper Mechanistic Elucidation using State-of-the-Art Techniques

A fundamental understanding of how 5-Methoxy-2-(pyridin-3-yl)indoline and its analogs interact with biological systems is crucial for their rational design and application. The electron-donating nature of the methoxy (B1213986) group is known to activate the indoline ring, influencing its reactivity and biological interactions. Future studies will employ sophisticated techniques to unravel these mechanisms at a molecular level.

Key techniques for deeper mechanistic insight include:

In Silico Modeling: Computational analysis can predict the binding affinity and mode of interaction of indoline derivatives with specific biological targets, such as enzymes or receptors. acs.org This approach guides the synthesis of new analogs with improved properties.

Advanced Spectroscopy and Crystallography: Techniques like 1H and 13C NMR spectroscopy are fundamental for structural confirmation. Furthermore, X-ray crystallography of the compound or its complexes with target proteins can provide precise three-dimensional structural information, revealing critical details about intermolecular interactions.

Cellular and Pathway Analysis: Identifying the specific signaling pathways affected by the compound is a critical step. For instance, studies on related indole derivatives have shown involvement of the MAPK/JNK signaling pathway in inducing cell death. nih.gov Future research will use advanced cell-based assays to map the precise molecular and cellular mechanisms of action.

Design and Synthesis of Highly Selective and Potent Analogs

Structure-activity relationship (SAR) studies are central to medicinal chemistry for optimizing lead compounds. nih.gov For this compound, future research will focus on the systematic modification of its core structure to develop analogs with enhanced potency and, crucially, higher selectivity for their intended biological targets.

Promising strategies for analog development include:

Scaffold Modification: Research on related compounds has shown that substitutions at various positions on the indole ring can dramatically alter biological activity. nih.gov For example, modifying the 2- and 5-positions of an indolyl-pyridinyl-propenone scaffold was found to switch the cytotoxic mechanism from methuosis to microtubule disruption, accompanied by a significant increase in potency. nih.gov

Hybrid Molecule Design: The combination of the indoline scaffold with other pharmacologically active moieties is a proven strategy. For instance, creating hybrid structures that merge the indoline core with a pyrimidine (B1678525) ring has led to the development of potent and selective anticancer agents that target cancer cells with minimal toxicity to normal cells. nih.govtandfonline.com

Target-Oriented Synthesis: As specific biological targets are identified, analogs can be rationally designed to maximize interaction and efficacy. This includes synthesizing derivatives to probe interactions with enzymes like 5-lipoxygenase (5-LOX) or cyclooxygenase (COX), which are implicated in inflammation. acs.org

Integration of Multi-Omics Data for Comprehensive Compound Evaluation

To gain a holistic understanding of the biological effects of this compound and its analogs, future research is moving towards a systems-biology approach. The integration of multi-omics data provides an unbiased, comprehensive view of the cellular response to a compound, moving beyond the analysis of a single target or pathway.

This integrative approach would involve:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) following compound treatment to identify all regulated genes and affected genetic pathways.

Proteomics: Quantifying changes in the levels of thousands of proteins to understand the functional cellular response. This can confirm, for example, the upregulation of specific stress-response proteins or the downregulation of proteins involved in cell proliferation. nih.gov

Metabolomics: Studying the global changes in small-molecule metabolites (e.g., lipids, amino acids) to capture the ultimate downstream effects of the compound on cellular metabolism. Research on related compounds has already demonstrated the ability to inhibit the production of leukotrienes, which are key inflammatory mediators. researchgate.net

By integrating these datasets, researchers can construct a detailed map of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers to predict response, leading to a more complete and nuanced evaluation of its therapeutic potential.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-methoxy-2-(pyridin-3-yl)-2,3-dihydro-1H-indole | nih.gov |

| Molecular Formula | C14H14N2O | nih.gov |

| Molecular Weight | 226.27 g/mol | nih.gov |

| PubChem CID | 3516749 | nih.gov |

| SMILES | COC1=CC2=C(C=C1)NC(C2)C3=CN=CC=C3 | nih.gov |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) |

| AM103 |

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 5-Methoxy-2-(pyridin-3-yl)indoline derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyridinyl groups to indoline scaffolds via palladium-catalyzed cross-coupling or nucleophilic substitution. Post-synthesis, characterization should include:

- FT-IR to confirm functional groups (e.g., methoxy, pyridinyl vibrations) .

- XRD for crystallinity and structural elucidation .

- HPLC or GC-MS for purity assessment (>97% purity is standard, as noted for similar indoline derivatives) .

Ethyl ester intermediates (e.g., ethyl 5-methoxyindole-2-carboxylate) may serve as precursors, requiring hydrolysis and subsequent functionalization .

Q. How can researchers optimize purification protocols for this compound?

- Methodological Answer : Purification strategies include:

- Recrystallization using solvents like ethanol or chloroform, leveraging differences in solubility at varying temperatures.

- Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate target compounds.

- HPLC with C18 columns for high-resolution separation, especially for chiral or structurally similar impurities .

Purity validation via NMR (e.g., H and C) is critical to confirm chemical identity and absence of byproducts.

Advanced Research Questions

Q. What computational methods are employed to analyze the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA are standard. Key steps include:

- Geometry optimization with basis sets (e.g., 6-311G(d,p)) to refine bond lengths and angles .

- Frontier Molecular Orbital (FMO) analysis to determine HOMO-LUMO gaps, which predict reactivity and charge-transfer efficiency. For indoline derivatives, HOMO is often localized on the indoline ring, while LUMO resides on electron-withdrawing groups (e.g., pyridinyl) .

- Time-Dependent DFT (TD-DFT) to simulate UV-vis spectra and compare with experimental data, adjusting for solvent effects (e.g., chloroform vs. vacuum) .

Q. How can researchers evaluate the potential of this compound in dye-sensitized solar cells (DSSCs)?

- Methodological Answer : Key steps involve:

- Absorption spectrum analysis : Measure experimental UV-vis spectra in solvents (e.g., chloroform) and compare with TD-DFT simulations to identify absorbance bands (e.g., π→π* transitions) .

- Energy level alignment : Determine HOMO/LUMO levels relative to semiconductor (e.g., TiO) conduction bands. For indoline D205 (a related dye), LUMO levels must align with TiO for efficient electron injection .

- Device fabrication : Co-sensitize with natural dyes (e.g., crocetin) to broaden absorption ranges. Test photovoltaic efficiency under AM1.5G solar simulation .

Q. What experimental strategies assess the interaction of this compound with serotonin receptors?

- Methodological Answer : For receptor binding studies:

- In vitro assays : Use radioligand displacement (e.g., H-SB242,084 for 5-HT receptors) to measure IC values. Structural analogs like SB242,084 (an indoline derivative) show nanomolar affinity, suggesting similar protocols .

- Behavioral models : Administer compounds in rodent models (e.g., head-twitch response for 5-HT activity) and compare with reference antagonists (e.g., MDL100,907) .

- Molecular docking : Simulate binding poses in receptor active sites (e.g., 5-HT homology models) to identify critical interactions (e.g., hydrogen bonds with methoxy groups) .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer : Address inconsistencies by:

- Solvent effect modeling : Include implicit solvent models (e.g., PCM for chloroform) in TD-DFT to improve spectral accuracy .

- Vibrational analysis : Compare computed IR spectra (scaled by 0.96–0.98 to correct anharmonicity) with experimental FT-IR to validate functional groups .

- Basis set refinement : Test larger basis sets (e.g., aug-cc-pVDZ) or hybrid functionals (e.g., B3LYP vs. CAM-B3LYP) to reduce deviations in excitation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.